molecular formula C16H16ClNO2 B11318146 7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide

7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide

Cat. No.: B11318146
M. Wt: 289.75 g/mol
InChI Key: VOWBUUDZCPNGIK-UHFFFAOYSA-N
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Description

7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide is a compound that belongs to the benzoxepine class of chemicals. This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with a chlorine atom and a cyclopentyl group. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide typically involves the reaction of 7-chloro-1-benzoxepine-4-carboxylic acid with cyclopentylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopentylamine, DIPEA (N,N-diisopropylethylamine), and solvents like ethyl acetate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides.

    Reduction: Formation of reduced benzoxepine derivatives.

    Substitution: Formation of substituted benzoxepine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the chlorine atom and the cyclopentyl group contributes to its unique chemical behavior and potential therapeutic applications .

Properties

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

7-chloro-N-cyclopentyl-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C16H16ClNO2/c17-13-5-6-15-12(10-13)9-11(7-8-20-15)16(19)18-14-3-1-2-4-14/h5-10,14H,1-4H2,(H,18,19)

InChI Key

VOWBUUDZCPNGIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2

Origin of Product

United States

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